3a,4,7,7a-Tetrahydroindene
Overview
Description
3a,4,7,7a-Tetrahydroindene is a chemical compound with the molecular formula C9H12 . It is also known as tetrahydroindene . This compound belongs to the class of indene derivatives and has an intriguing structure that combines aromatic and aliphatic features .
Synthesis Analysis
The synthesis of 3a,4,7,7a-Tetrahydroindene involves various methods, including hydrogenation of indene or its derivatives. The reduction of indene using suitable catalysts (such as palladium on carbon) under hydrogen gas leads to the formation of tetrahydroindene .
Molecular Structure Analysis
The molecular structure of 3a,4,7,7a-Tetrahydroindene consists of a fused bicyclic ring system . It contains a six-membered ring (indene) and an additional saturated cyclohexane ring. The compound can exist in both cis and trans forms .
Chemical Reactions Analysis
- Substitution Reactions : The aromatic portion of the molecule can participate in electrophilic or nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemistry
- 3a,4,7,7a-Tetrahydroindene has been utilized in the synthesis of various complex molecular structures. For instance, it has been involved in the construction of chiral rodlike platinum complexes and potential asymmetric hydrogenation ligands (Hai Peng et al., 2005). These structures are significant due to their highly ordered configurations and potential in catalytic applications.
- The compound has been a key player in studies related to Pd-catalyzed cyclopropanation, demonstrating unique reactivity patterns (E. V. Shulishov et al., 2020). This showcases its versatility in organic synthesis and potential for creating novel compounds.
Material Science and Functional Materials
- In material science, it has been integral in the development of superphanes, which exhibit unique photophysical properties and host–guest behavior (Aimin Li et al., 2021). These materials are important for their potential applications in advanced functional materials.
- It's also used in the synthesis of biindenylidenedione derivatives, which show interesting properties like photochromism and photomagnetism (Jie Han et al., 2009). These compounds have implications for the development of novel materials with unique light and magnetic responsive properties.
Polymers and Organic Electronics
- The compound plays a role in the synthesis of various polymers and organic electronics. For example, it's used in the creation of novel symmetrical tetra- and hexacatenar di-amides with specific mesomorphic and luminescence properties (E. Elgueta et al., 2014). These materials have potential applications in the field of liquid crystals and optoelectronic devices.
- Additionally, it's involved in the development of non-doped blue organic light-emitting devices, highlighting its significance in the field of organic electronics (Thaksen Jadhav et al., 2016).
properties
IUPAC Name |
3a,4,7,7a-tetrahydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFERIGCCDYCZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027515 | |
Record name | 3a,4,7,7a-Tetrahydroindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Indene, 3a,4,7,7a-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3a,4,7,7a-Tetrahydroindene | |
CAS RN |
3048-65-5, 38451-18-2, 56170-01-5, 66563-20-0 | |
Record name | 3a,4,7,7a-Tetrahydroindene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3048-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3a,4,7,7a-Tetrahydroindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Bicyclo(4.3.0)nona-3,7-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038451182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene, 3a,4,7,7a-tetrahydro-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056170015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene, 3a,4,7,7a-tetrahydro-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066563200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene, 3a,4,7,7a-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3a,4,7,7a-Tetrahydroindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,4,7,7a-tetrahydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3A,4,7,7A-TETRAHYDROINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37G13UD607 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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